molecular formula C7H11BrN2 B7942151 4-Bromo-1-methyl-3-propyl-1H-pyrazole

4-Bromo-1-methyl-3-propyl-1H-pyrazole

Cat. No. B7942151
M. Wt: 203.08 g/mol
InChI Key: MZQHPPZQXCNXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-3-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole" was synthesized, showcasing the utility of bromo(hetero)arenes as starting materials for functionalization, such as in metalation reactions and transition-metal-catalyzed cross-coupling reactions (Kleizienė et al., 2009).
  • Antimicrobial Activity :

    • Research on the synthesis and evaluation of antibacterial and antifungal activities of new pyrazole derivatives, including "4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles", demonstrates the potential of pyrazole compounds in developing new antimicrobial agents (Pundeer et al., 2013).
    • Another study reported the synthesis of N-phenylpyrazole derivatives with potent antimicrobial activity, indicating the usefulness of bromo-substituted pyrazoles in creating therapeutic agents (Farag et al., 2008).
  • Pharmacological Applications :

    • The synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives revealed significant analgesic activity in mice, suggesting the relevance of such compounds in pain management (Bondavalli et al., 1988).
  • Organometallic Chemistry and Catalysis :

    • A study on the site-selective functionalization of trifluoromethyl-substituted pyrazoles, including "4-bromo-1-methyl-5-(trifluoromethyl)pyrazole", highlights the switchable reactivity of these compounds in organometallic transformations (Schlosser et al., 2002).
  • Material Science and Chemistry :

    • Research on the electro-catalyzed transformation of pyrazole derivatives to 1,4-dihydropyrano[2,3-c]pyrazole derivatives showcases the application of pyrazoles in green chemistry and material synthesis (Vafajoo et al., 2015).

properties

IUPAC Name

4-bromo-1-methyl-3-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-3-4-7-6(8)5-10(2)9-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQHPPZQXCNXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methyl-3-propyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methyl-3-propyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-methyl-3-propyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-methyl-3-propyl-1H-pyrazole
Reactant of Route 5
4-Bromo-1-methyl-3-propyl-1H-pyrazole
Reactant of Route 6
4-Bromo-1-methyl-3-propyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.